
3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves reactions with organic solvents. For instance, 2-amino-3,5-dimethylpyrazine reacts with dimethyl carbonate in an organic solvent to produce 3,5-dimethylpyrazole-4-carboxylic acid dimethyl ester. Under acidic conditions, this ester can be hydrolyzed to yield 3,5-dimethylpyrazole-4-carboxylic acid . Another synthesis route involves asymmetric 1,4-addition reactions in the presence of rhodium catalysts .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile reacts differently with nitrogen bases having different numbers of labile hydrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a molecular weight of 140.14, a density of 1.321±0.06 g/cm3 (Predicted), a melting point of 273 °C, a boiling point of 368.3±37.0 °C (Predicted), and a refractive index of 1.581 .Applications De Recherche Scientifique
Synthesis of Pyrazole Analogues
Pyrazole analogues, structurally related to "3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid," have been synthesized for various purposes, including the development of systemic fungicides (Huppatz, 1983). These compounds demonstrate the potential for agricultural applications by protecting crops from fungal diseases.
Corrosion Inhibition
Research on bipyrazolic compounds, similar to the structure of interest, has shown their effectiveness as corrosion inhibitors for metals in acidic media (Chetouani et al., 2005). These findings are crucial for extending the lifespan of metal structures and components in industrial settings.
Supramolecular Assemblies
Studies have explored the formation and structural analysis of supramolecular assemblies involving benzene-1,3,5-tricarboxylic acid and substituted pyrazoles (Singh et al., 2015). This research indicates the potential for creating novel materials with specific chemical and physical properties.
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016). Such compounds are of interest for the development of new therapeutic agents.
DFT Studies on Corrosion Inhibitors
Density functional theory (DFT) studies on bipyrazole derivatives provide insights into their potential activity as corrosion inhibitors, offering a theoretical basis for understanding their inhibitory mechanisms (Wang et al., 2006).
Functional Polymers
Atom-economical synthesis of poly(pyrazolylnaphthalene)s demonstrates a novel route to creating functional polymers, showcasing the versatility of pyrazole-based compounds in materials science (Gao et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-14(12-8-13(15(20)21)17-16-12)10(2)19(18-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVDRIOAZSEKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

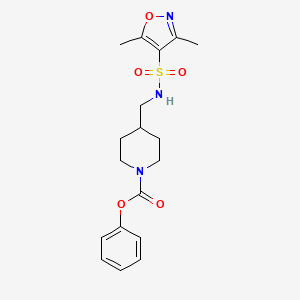
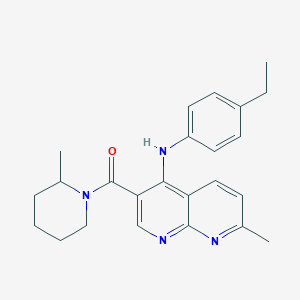

![Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978078.png)
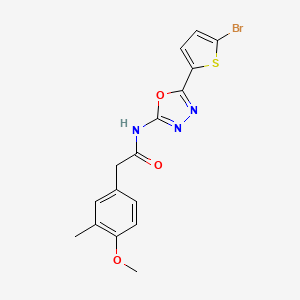
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2978080.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2978081.png)

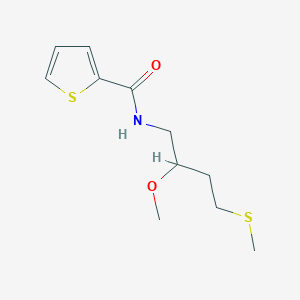
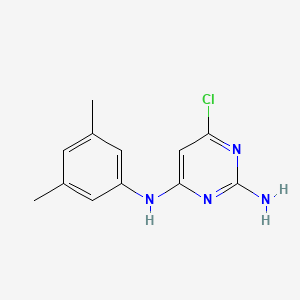
![Ethyl 4-((6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2978090.png)

![N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2978093.png)
